molecular formula C9H17F2NO B1408948 4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol CAS No. 1863332-29-9

4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol

Cat. No.: B1408948
CAS No.: 1863332-29-9
M. Wt: 193.23 g/mol
InChI Key: XMQWHPYJGUGWPK-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol is a chemical compound that features a piperidine ring substituted with two fluorine atoms and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol typically involves the reaction of 4,4-difluoropiperidine with butanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the piperidine ring.

Scientific Research Applications

4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine ring and fluorine atoms. These interactions can modulate various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4-Difluoropiperidin-1-yl)butanenitrile
  • 4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline

Uniqueness

4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol is unique due to its specific substitution pattern on the piperidine ring and the presence of a butanol chain. This combination of features can confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2NO/c10-9(11)3-6-12(7-4-9)5-1-2-8-13/h13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQWHPYJGUGWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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